N-[2-(4-butoxyphenoxy)ethyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-butoxyphenoxy)ethyl]acetamide typically involves the reaction of 4-butoxyphenol with 2-chloroethyl acetate in the presence of a base to form the intermediate 2-(4-butoxyphenoxy)ethyl acetate. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-butoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy or acetamide groups.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted phenoxy or acetamide derivatives.
Scientific Research Applications
N-[2-(4-butoxyphenoxy)ethyl]acetamide is primarily used in scientific research, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: Investigating its effects on biological systems and potential as a biochemical tool.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Limited use in specialized industrial applications, mainly in research and development.
Mechanism of Action
The mechanism of action of N-[2-(4-butoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenoxy)ethyl]acetamide
- N-[2-(4-ethoxyphenoxy)ethyl]acetamide
- N-[2-(4-propoxyphenoxy)ethyl]acetamide
Uniqueness
N-[2-(4-butoxyphenoxy)ethyl]acetamide is unique due to its specific butoxyphenoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
N-[2-(4-butoxyphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-4-10-17-13-5-7-14(8-6-13)18-11-9-15-12(2)16/h5-8H,3-4,9-11H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHPEJLWUZOJBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.